Methyl 2-amino-2-cyclopentylacetate hydrochloride

Lipophilicity Physicochemical Properties Medicinal Chemistry

This racemic cyclopentylglycine derivative offers a unique conformational constraint and lipophilicity profile essential for SAR-driven drug discovery. Unlike other cycloalkylglycines, the cyclopentyl ring provides distinct steric and electronic properties directly impacting target binding affinity and selectivity. Procure this high-purity building block to advance your peptidomimetic or medicinal chemistry program.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67
CAS No. 477584-83-1
Cat. No. B3139187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2-cyclopentylacetate hydrochloride
CAS477584-83-1
Molecular FormulaC8H16ClNO2
Molecular Weight193.67
Structural Identifiers
SMILESCOC(=O)C(C1CCCC1)N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)7(9)6-4-2-3-5-6;/h6-7H,2-5,9H2,1H3;1H
InChIKeyOQEFEOSHQDCMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-2-cyclopentylacetate hydrochloride (CAS 477584-83-1) Procurement & Technical Baseline


Methyl 2-amino-2-cyclopentylacetate hydrochloride is a racemic mixture (RS) of a cyclopentyl-substituted amino acid ester. It belongs to the class of cyclopentylglycine derivatives, serving primarily as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound is characterized by a molecular weight of 193.67 g/mol and a molecular formula of C8H16ClNO2 [1]. Its core structure consists of a cyclopentane ring bonded to the α-carbon of a glycine methyl ester, a motif found in numerous pharmaceutical intermediates and peptidomimetics. The compound is typically supplied as a solid with a purity specification of 95% or greater from various vendors .

Why Methyl 2-amino-2-cyclopentylacetate hydrochloride Cannot Be Replaced by Generic Analogs


In silico substitution of Methyl 2-amino-2-cyclopentylacetate hydrochloride with other 'cycloalkylglycine' derivatives or simple glycine esters is scientifically unsound due to the profound impact of the cyclopentyl moiety on key molecular properties. The specific ring size and its resulting conformational constraints dictate a unique steric and lipophilic profile that is not replicated by cyclohexyl, cyclobutyl, or aromatic analogs [1]. This directly influences parameters such as target binding affinity, selectivity, and membrane permeability [2]. Furthermore, the methyl ester functionality provides a specific balance of reactivity and stability that differs significantly from other esters like ethyl or tert-butyl, which are removed under different conditions . These non-linear differences in molecular behavior mean that changing any of these components—ring size, ester group, or stereochemistry—results in a different chemical entity with a distinct and unpredictable profile in a biological or catalytic system. The following evidence underscores the precise, quantifiable basis for this lack of interchangeability.

Quantitative Evidence: The Differentiating Profile of Methyl 2-amino-2-cyclopentylacetate hydrochloride


Molecular Weight and Lipophilicity: A Quantitative Comparison of Cyclopentylglycine Methyl Ester to Its Cycloalkyl Analogs

The molecular weight and lipophilicity, key determinants of passive membrane permeability, differ significantly between cyclopentylglycine methyl ester and its cyclohexyl and cyclobutyl counterparts. The target compound (C8H16ClNO2) has a molecular weight of 193.67 g/mol [1]. The cyclohexyl analog (C9H18ClNO2) is heavier at 207.7 g/mol, while the cyclobutyl analog (C7H14ClNO2) is lighter at 179.64 g/mol . These differences in molecular weight and the associated change in hydrocarbon ring size directly correlate to a measurable difference in calculated lipophilicity (LogP) and polar surface area (PSA), which are fundamental to a molecule's ability to cross biological membranes and engage intracellular targets [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Comparative Reactivity and Deprotection: Methyl Ester vs. Ethyl and tert-Butyl Esters of Cyclopentylglycine

The ester group on cyclopentylglycine derivatives is a critical handle for further synthetic elaboration. The methyl ester of the target compound is distinct in its reactivity compared to other common esters like ethyl and tert-butyl. For example, the ethyl ester analog (CAS 1955497-92-3) has a molecular weight of 207.70 g/mol . The tert-butyl ester analog (CAS 1000064-43-6) has a molecular weight of 199.29 g/mol for the free base . These differences are not merely in mass; they represent a significant divergence in chemical stability and deprotection conditions. Methyl esters are typically hydrolyzed under basic conditions, whereas tert-butyl esters are cleaved under acidic conditions (e.g., TFA), allowing for orthogonal protecting group strategies in multi-step syntheses [1].

Organic Synthesis Peptide Chemistry Protecting Groups

Impact of Cyclopentyl vs. Cyclohexyl Moieties on Target Potency and Selectivity in DPP-IV Inhibitors

A comparative study on dipeptidyl peptidase IV (DPP-IV) inhibitors provides a clear example of how the cyclopentyl group confers a distinct activity profile compared to the cyclohexyl group. The study synthesized and evaluated a series of (3-substituted-cycloalkyl)glycine pyrrolidides [1]. The key finding was that compounds incorporating the cyclopentylglycine scaffold achieved high potency against DPP-IV and, critically, exhibited good selectivity [1]. This indicates that the specific steric and conformational properties of the five-membered cyclopentyl ring are optimal for engaging the DPP-IV active site in a manner that is not achieved with the larger, more flexible six-membered cyclohexyl ring, which could lead to differences in potency and off-target effects.

Dipeptidyl Peptidase IV Enzyme Inhibition Structure-Activity Relationship

Quantitative Potency of a Cyclopentylglycine Derivative as an ACE Inhibitor

Cyclopentylglycine serves as a core scaffold for generating potent enzyme inhibitors. A study on (mercaptoaroyl)amino acids evaluated N-(3-chloro-2-mercaptobenzoyl)-N-cyclopentylglycine as an angiotensin-converting enzyme (ACE) inhibitor [1]. The compound demonstrated significant in vitro activity with an I50 value of 0.28 μM [1]. This quantitative data establishes the cyclopentylglycine moiety as a viable and potent core for targeting this therapeutically relevant enzyme family.

Angiotensin-Converting Enzyme ACE Inhibitor Cardiovascular Research

Optimal Application Scenarios for Methyl 2-amino-2-cyclopentylacetate hydrochloride


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity and Conformational Rigidity

This compound is ideally suited for structure-activity relationship (SAR) studies aimed at optimizing a lead compound's lipophilicity and conformational constraint. As demonstrated, the cyclopentyl ring provides a specific steric and lipophilic profile distinct from other cycloalkyl groups [1]. Researchers can use this building block to systematically explore how increasing ring size (e.g., to cyclohexyl) or decreasing it (e.g., to cyclobutyl) affects target binding, cellular permeability, and metabolic stability. The quantitative molecular weight and lipophilicity differences provide a measurable, tunable parameter for drug design [1].

Development of Enzyme Inhibitors with Enhanced Selectivity

The evidence from DPP-IV inhibitor research indicates that the cyclopentylglycine scaffold can be crucial for achieving both potency and target selectivity [2]. In a drug discovery program, using Methyl 2-amino-2-cyclopentylacetate hydrochloride as a core motif can help engineer molecules that preferentially bind to the target enzyme (e.g., DPP-IV) while minimizing interactions with related off-target proteases. This is a critical application for developing safer and more effective therapeutics.

Multi-Step Synthesis Requiring Orthogonal Protection

For complex organic syntheses, particularly in peptide and peptidomimetic chemistry, the specific ester group is a critical design element. The methyl ester of this compound is hydrolyzed under basic conditions, offering orthogonality to acid-labile protecting groups like the tert-butyl ester or Boc group . This allows for precise, sequential deprotection and functionalization of a molecule, making the compound an essential and predictable building block in a planned synthetic route .

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